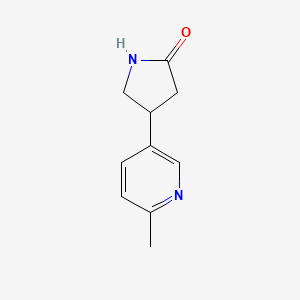
1-(3-Bromopyridin-2-yl)-3-oxocyclobutane-1-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Bromopyridin-2-yl)-3-oxocyclobutane-1-carbonitrile is a chemical compound that belongs to the class of heterocyclic organic compounds It features a bromopyridine moiety attached to a cyclobutane ring with a nitrile group
準備方法
The synthesis of 1-(3-Bromopyridin-2-yl)-3-oxocyclobutane-1-carbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-bromopyridine and cyclobutanone derivatives.
Reaction Conditions: The reaction conditions often involve the use of reagents like iodine (I2) and tert-butyl hydroperoxide (TBHP) to promote the formation of the desired product.
Industrial Production: Industrial production methods may involve optimizing reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
1-(3-Bromopyridin-2-yl)-3-oxocyclobutane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like TBHP.
Reduction: Reduction reactions may involve the use of reducing agents such as sodium borohydride (NaBH4).
Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles through nucleophilic substitution reactions.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents and conditions used in these reactions include iodine, TBHP, and various nucleophiles. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-(3-Bromopyridin-2-yl)-3-oxocyclobutane-1-carbonitrile has several scientific research applications:
Medicinal Chemistry: The compound is used in the synthesis of pharmaceutical intermediates and potential drug candidates.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific properties.
作用機序
The mechanism of action of 1-(3-Bromopyridin-2-yl)-3-oxocyclobutane-1-carbonitrile involves its interaction with molecular targets and pathways. The bromopyridine moiety can interact with various enzymes and receptors, influencing their activity. The nitrile group may also play a role in the compound’s reactivity and binding affinity .
類似化合物との比較
1-(3-Bromopyridin-2-yl)-3-oxocyclobutane-1-carbonitrile can be compared with similar compounds such as:
3-Bromopyridine: A simpler compound with a bromine atom attached to a pyridine ring.
3-Chloropyridine: Similar to 3-bromopyridine but with a chlorine atom instead of bromine.
N-(Pyridin-2-yl)amides: Compounds with a pyridine ring and amide functionality, often used in medicinal chemistry.
特性
分子式 |
C10H7BrN2O |
|---|---|
分子量 |
251.08 g/mol |
IUPAC名 |
1-(3-bromopyridin-2-yl)-3-oxocyclobutane-1-carbonitrile |
InChI |
InChI=1S/C10H7BrN2O/c11-8-2-1-3-13-9(8)10(6-12)4-7(14)5-10/h1-3H,4-5H2 |
InChIキー |
LXRQVSPXALUCOV-UHFFFAOYSA-N |
正規SMILES |
C1C(=O)CC1(C#N)C2=C(C=CC=N2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![tert-butyl N-[(2-hydroxy-5-methylphenyl)methyl]carbamate](/img/structure/B13551587.png)





![3,5-bis(trifluoromethyl)-tetrahydro-1H-[1,3]thiazolo[3,4-c][1,3]oxazol-1-one](/img/structure/B13551614.png)
![Methyl 4-amino-3-(imidazo[1,2-a]pyridin-2-yl)butanoate](/img/structure/B13551615.png)



![5-tert-butyl-N-[(1r,3r)-3-(aminomethyl)-3-phenylcyclobutyl]-4,5-dihydro-1,2-oxazole-3-carboxamide hydrochloride](/img/structure/B13551665.png)
